molecular formula C10H9ClF3N3 B2839397 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride CAS No. 2126164-14-3

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B2839397
CAS No.: 2126164-14-3
M. Wt: 263.65
InChI Key: ZBYYKXWFEIKBLR-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable entity in various scientific research fields .

Chemical Reactions Analysis

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group, with its strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), leading to a blue shift in photoluminescent emission . This property is particularly useful in the development of optical materials and sensors.

Comparison with Similar Compounds

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-5-7(1-2-9(8)14)16-4-3-15-6-16;/h1-6H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYYKXWFEIKBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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